1-氨基-1H-咪唑-5-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

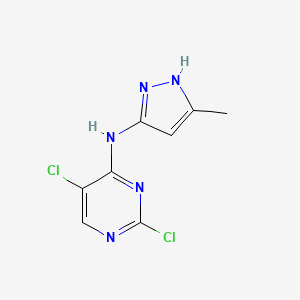

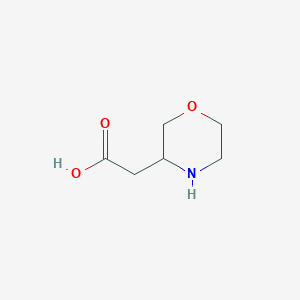

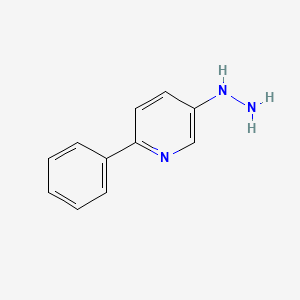

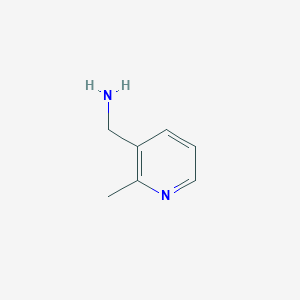

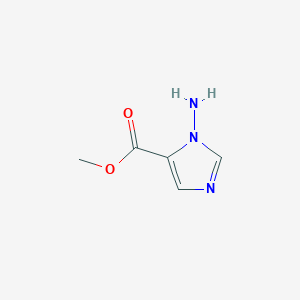

Methyl 1-amino-1H-imidazole-5-carboxylate is a chemical compound. It is a reagent developed for the amidation and esterification of carboxylic acids chemoselectively . It is a colorless to pale yellow liquid . It has a unique ammonia-like smell .

Synthesis Analysis

Methyl 1-amino-1H-imidazole-5-carboxylate can be synthesized through several methods. One of the main industrial methods is the acid-catalyzed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine . In the laboratory, it can be synthesized by methylation of imidazole at the pyridine-like nitrogen and subsequent deprotonation .Molecular Structure Analysis

The molecular structure of methyl 1-amino-1H-imidazole-5-carboxylate is based on the imidazole ring, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Methyl 1-amino-1H-imidazole-5-carboxylate can undergo various chemical reactions. For instance, it can be used to prepare fluorous β-keto esters, precursors used for the synthesis of fluorinated L-carbidopa derivatives . It can also react with methanol and formic acid to produce the target product .Physical And Chemical Properties Analysis

Methyl 1-amino-1H-imidazole-5-carboxylate is a colorless to pale yellow liquid . It is soluble in most organic solvents at room temperature, such as chloroform, carbon disulfide, and ethanol . It has a unique ammonia-like smell .科学研究应用

Imidazoles in Pharmaceuticals

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are especially prevalent in pharmaceuticals . For example, they are used in drugs to treat fungal infections .

Imidazoles in Agrochemicals

Imidazoles also find applications in agrochemicals . They are used in the synthesis of pesticides and herbicides .

Imidazoles in Solar Cells

Recent research has shown that imidazoles can be used in dyes for solar cells and other optical applications . They are used in the synthesis of organic dyes that are used in dye-sensitized solar cells .

Imidazoles in Functional Materials

Imidazoles are being used in the development of functional materials . These materials have applications in various fields, including electronics and energy storage .

Imidazoles in Catalysis

Imidazoles have been used as catalysts in various chemical reactions . They are especially useful in reactions that require a base .

Imidazoles in Biochemistry

Imidazole is a key component of some vital biomolecules. For instance, it forms the basis of the amino acid histidine and is a part of purine, histamine, and DNA-based structures . In the research laboratory, 1-methylimidazole and related derivatives have been used to mimic aspects of diverse imidazole-based biomolecules .

Imidazoles in Material Science

Imidazole derivatives have been used in the synthesis of Metal-Organic Frameworks (MOFs), which are a class of porous materials with high surface areas. These MOFs can be used for various applications, including gas storage, catalysis, and drug delivery .

Imidazoles in Proton Conduction

Certain imidazole-based MOFs have shown promise in proton conduction. The adsorbed water molecules and carboxylate groups in the MOFs play an important role in the proton conduction process .

安全和危害

属性

IUPAC Name |

methyl 3-aminoimidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-5(9)4-2-7-3-8(4)6/h2-3H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPIJVLISHIDFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CN1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601270474 |

Source

|

| Record name | Methyl 1-amino-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-amino-1H-imidazole-5-carboxylate | |

CAS RN |

865444-80-0 |

Source

|

| Record name | Methyl 1-amino-1H-imidazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865444-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-amino-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。